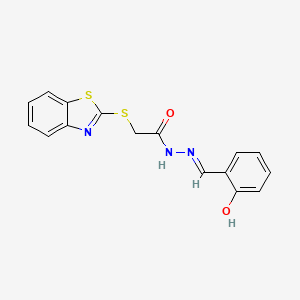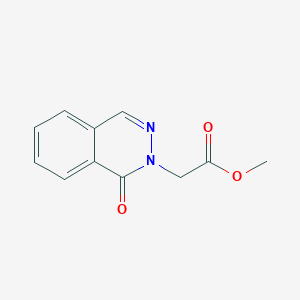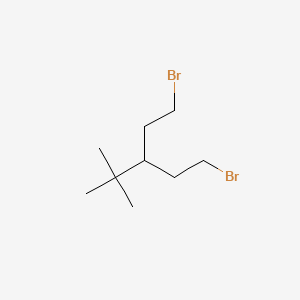
1-(3-Chloro-2-methylphenyl)-3-(3-chloro-4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlor-2-methylphenyl)-3-(3-Chlor-4-methylphenyl)harnstoff ist eine organische Verbindung, die durch das Vorhandensein zweier chlorierter Methylphenylgruppen gekennzeichnet ist, die an eine Harnstoffgruppe gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-Chlor-2-methylphenyl)-3-(3-Chlor-4-methylphenyl)harnstoff beinhaltet typischerweise die Reaktion von 3-Chlor-2-methylanilin mit 3-Chlor-4-methylanilin in Gegenwart eines geeigneten Kupplungsmittels, wie beispielsweise Carbonyldiimidazol oder Phosgen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Harnstoffderivats sicherzustellen.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern, wie beispielsweise Temperatur, Druck und Reaktantenkonzentrationen, können den Syntheseprozess optimieren.
Chemische Reaktionsanalyse
Reaktionstypen
1-(3-Chlor-2-methylphenyl)-3-(3-Chlor-4-methylphenyl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Chinone führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Aminen führt.
Substitution: Die chlorierten aromatischen Ringe können nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen, was zur Bildung substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Chinone.
Reduktion: Amine.
Substitution: Substituierte Harnstoffderivate.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-2-methylphenyl)-3-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder anticancerogenen Eigenschaften.
Medizin: Erforscht auf seine möglichen therapeutischen Wirkungen bei der Behandlung bestimmter Krankheiten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-Chlor-2-methylphenyl)-3-(3-Chlor-4-methylphenyl)harnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie beispielsweise Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und molekularen Wechselwirkungen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(3-Chlor-2-methylphenyl)-3-(4-chlorphenyl)harnstoff
- 1-(3-Chlor-2-methylphenyl)-3-(3-chlorphenyl)harnstoff
- 1-(3-Chlor-2-methylphenyl)-3-(2-chlorphenyl)harnstoff
Einzigartigkeit
1-(3-Chlor-2-methylphenyl)-3-(3-Chlor-4-methylphenyl)harnstoff ist aufgrund der spezifischen Positionierung der Chlor- und Methylgruppen an den aromatischen Ringen einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese strukturelle Einzigartigkeit kann zu unterschiedlichen Eigenschaften und Anwendungen im Vergleich zu anderen ähnlichen Verbindungen führen.
Eigenschaften
Molekularformel |
C15H14Cl2N2O |
|---|---|
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
1-(3-chloro-2-methylphenyl)-3-(3-chloro-4-methylphenyl)urea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-6-7-11(8-13(9)17)18-15(20)19-14-5-3-4-12(16)10(14)2/h3-8H,1-2H3,(H2,18,19,20) |
InChI-Schlüssel |
PCBNWTVPUXQLTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




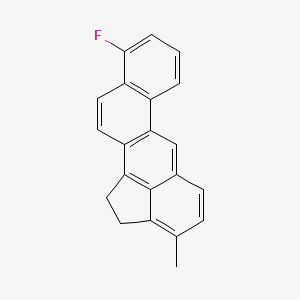


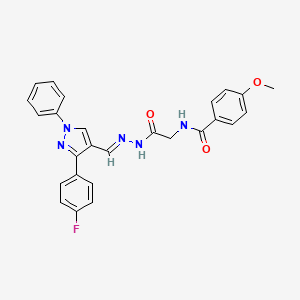
![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)

![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)
